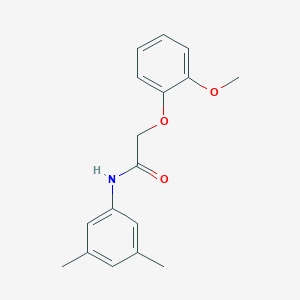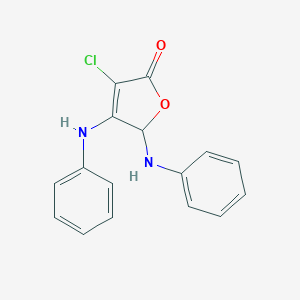![molecular formula C22H23BrN2O4 B259091 Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BOC-4-Bromo-alpha-pyrrolidinobutyrophenone and is a synthetic derivative of alpha-pyrrolidinobutyrophenone.
Mechanism of Action
The mechanism of action of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone involves the inhibition of dopamine reuptake. This compound binds to the dopamine transporter and prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
BOC-4-Bromo-alpha-pyrrolidinobutyrophenone has been found to have significant biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which can lead to an improvement in cognitive function and motor control. Additionally, BOC-4-Bromo-alpha-pyrrolidinobutyrophenone has been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BOC-4-Bromo-alpha-pyrrolidinobutyrophenone in lab experiments is its potent inhibitory effect on dopamine reuptake. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using BOC-4-Bromo-alpha-pyrrolidinobutyrophenone is its potential toxicity. This compound has been found to be toxic at high doses, which can limit its use in lab experiments.
Future Directions
There are several future directions for the study of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone. One potential direction is the development of new drugs based on the structure of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone for the treatment of neurological disorders. Additionally, further research is needed to determine the long-term effects and potential toxicity of this compound. Finally, the use of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone in combination with other drugs for the treatment of neurological disorders should be explored.
Synthesis Methods
The synthesis of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone involves the reaction between 4-bromoacetophenone and alpha-pyrrolidinobutyrophenone in the presence of butyl chloroformate and triethylamine. The reaction yields BOC-4-Bromo-alpha-pyrrolidinobutyrophenone as a white crystalline solid.
Scientific Research Applications
BOC-4-Bromo-alpha-pyrrolidinobutyrophenone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BOC-4-Bromo-alpha-pyrrolidinobutyrophenone is in the field of neuroscience. This compound has been found to be a potent inhibitor of dopamine reuptake, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson’s disease and attention deficit hyperactivity disorder.
properties
Molecular Formula |
C22H23BrN2O4 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
butyl 4-[[1-(4-bromophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H23BrN2O4/c1-2-3-12-29-22(28)15-4-8-18(9-5-15)24-21(27)16-13-20(26)25(14-16)19-10-6-17(23)7-11-19/h4-11,16H,2-3,12-14H2,1H3,(H,24,27) |
InChI Key |
KRSIGLQVJRELDK-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)

![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)

![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)